molecular formula C19H23NO2S B1404459 Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate CAS No. 1379811-71-8

Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate

Cat. No. B1404459
M. Wt: 329.5 g/mol
InChI Key: WIXXLVCXJGZXDE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C19H23NO2S . It has an average mass of 329.456 Da and a monoisotopic mass of 329.144958 Da .


Synthesis Analysis

The synthesis of thiophene derivatives like Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate is defined by its molecular formula, C19H23NO2S . The compound has an average mass of 329.456 Da and a monoisotopic mass of 329.144958 Da .

Scientific Research Applications

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

In another study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities . The results showed that some of these compounds displayed excellent antibacterial and antifungal activities, antioxidant activity, anticorrosion efficiency, and effective cytotoxic activity against human lung cancer cell line (A-549) .

properties

IUPAC Name

ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-2-22-19(21)18-16(20)12-17(23-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,2-7,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXXLVCXJGZXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150506
Record name 2-Thiophenecarboxylic acid, 3-amino-5-(4-cyclohexylphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate

CAS RN

1379811-71-8
Record name 2-Thiophenecarboxylic acid, 3-amino-5-(4-cyclohexylphenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-amino-5-(4-cyclohexylphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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